molecular formula C15H16N2O2 B2751369 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide CAS No. 898418-60-5

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide

Cat. No. B2751369
CAS RN: 898418-60-5
M. Wt: 256.305
InChI Key: UUMZMAADTZZHBI-UHFFFAOYSA-N
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Description

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
BenchChem offers high-quality N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

This compound has been identified as a potent inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase. c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. The inhibition of c-Met is therefore a promising strategy for cancer therapy. The compound’s efficacy in this application stems from its ability to bind to the ATP-binding site of the kinase, thus preventing its activation .

Neuropharmacology: GABA A Modulation

In neuropharmacology, the compound has shown activity as an allosteric modulator of the GABA A receptor. This receptor is a major inhibitory neurotransmitter receptor in the brain. Modulation of GABA A receptors can have therapeutic applications in the treatment of anxiety, insomnia, and epilepsy .

Polymer Science: Solar Cell Application

The structural unit of this compound has been incorporated into polymers used in solar cells. These polymers can improve the efficiency of solar cells by enhancing light absorption and charge transport properties. This application is crucial for the development of more efficient renewable energy sources .

Enzyme Inhibition: BACE-1 Inhibition

The compound has also been studied for its ability to inhibit β-secretase 1 (BACE-1). BACE-1 is an enzyme involved in the production of β-amyloid peptides, which accumulate in the brains of Alzheimer’s disease patients. Inhibitors of BACE-1 are therefore of significant interest as potential treatments for Alzheimer’s disease .

Fluorescent Probes

Due to its unique structural properties, the compound can be used as a fluorescent probe. Fluorescent probes are essential tools in biochemistry and molecular biology for studying the function and location of proteins within cells. They can also be used in diagnostic imaging to detect diseases .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial activity against a range of bacteria. This makes it a candidate for the development of new antibacterial agents, which are increasingly needed due to the rise of antibiotic-resistant strains .

Antiviral Agents

Compounds related to this chemical structure have shown substantial antiviral activity. This suggests potential applications in the development of antiviral drugs, which are critical in the management of viral infections, including emerging and re-emerging diseases .

HIV Therapy

Derivatives of this compound have been evaluated for their potential as HIV therapy agents. The design and synthesis of these derivatives aim to target specific stages of the HIV life cycle, offering a new avenue for antiretroviral drug development .

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound acts as an EGFR inhibitor . It binds to the EGFR, thereby blocking the activation of the receptor and the subsequent signal transduction pathway, which leads to inhibition of cell growth and proliferation.

Biochemical Pathways

The inhibition of EGFR leads to the blockage of important pathways that promote cell division and migration, angiogenesis, and inhibition of apoptosis. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation . By blocking the EGFR, the compound prevents the activation of downstream signaling pathways that promote cancer progression.

Future Directions

The future directions for research on this compound could include further exploration of its potential as an EGFR inhibitor for the treatment of cancer . Additionally, research could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-13-4-3-10-7-12(16-15(19)9-1-2-9)8-11-5-6-17(13)14(10)11/h7-9H,1-6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMZMAADTZZHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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